molecular formula C12H6Br2I2 B3161868 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl CAS No. 873792-52-0

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl

Cat. No. B3161868
CAS RN: 873792-52-0
M. Wt: 563.79 g/mol
InChI Key: UQVSXZJWEBEYQC-UHFFFAOYSA-N
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Description

5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl is a chemical compound that contains two bromine atoms and two iodine atoms attached to a biphenyl molecule . It has a molecular formula of C12H6Br2I2 and a molecular weight of 563.79 .


Physical And Chemical Properties Analysis

5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .

Scientific Research Applications

Synthesis and Derivatization

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl is used in the synthesis of various organic compounds. For instance, it is involved in the formation of disubstituted products in the synthesis of tetraphenylstannacyclopentadienes, a class of organometallic compounds (Gustavson et al., 1981). The compound's bromo and iodo groups allow for derivatization, facilitating the creation of diverse organic molecules with potential applications in materials science and chemistry.

Use in Microflow Systems

Selective monolithiation of dibromobiaryls, including compounds like this compound, is achieved using microflow systems. This method, leveraging fast micromixing and precise temperature control, demonstrates an efficient approach for chemical modifications and the sequential introduction of different electrophiles, which could be crucial in complex organic syntheses (Nagaki et al., 2008).

Chemosensory Applications

In the field of material science, particularly in the development of fluorescent chemosensory polymers, derivatives of this compound have shown potential. These polymers exhibit strong blue-green fluorescence and are responsive to various metal ions, suggesting applications in sensing and detection technologies (Liu et al., 2007).

Pharmaceutical Research

The compound is also a precursor in the synthesis of new thiophene molecules, which have been studied for their pharmacological properties, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities. This implies its relevance in the discovery and development of new medicinal compounds (Ikram et al., 2015).

Crystal and Solution Structure Studies

The compound's complex with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene hydroiodide has been examined to understand its structural transformations between crystal and solution states. Such studies are crucial in crystallography and materials science, providing insights into molecular interactions and stability (Wojciechowski et al., 2005).

Corrosion Inhibition

Derivatives of this compound, such as bis-Schiff bases, have shown efficiency as corrosion inhibitors for mild steel in acidic mediums. These findings are significant in the field of materials engineering, particularly in corrosion prevention and control (Arshad et al., 2020).

Semiconductor Research

In the domain of organic electronics, dibromo-biphenyl-based compounds are used to synthesize materials for organic light-emitting field effect transistors (OLETs). These studies contribute to the development of new semiconductor materials with potential applications in electronic devices and displays (Oniwa et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed (Hazard statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling (Precautionary statements: P280-P305+P351+P338) .

properties

IUPAC Name

4-bromo-2-(5-bromo-2-iodophenyl)-1-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2I2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVSXZJWEBEYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732314
Record name 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

873792-52-0
Record name 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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